

Comparative Analysis of Ac-AAVALLPAVLLALLAP-LEHD-CHO Cross-Reactivity with Proteases

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Compound of Interest

Compound Name: Ac-AAVALLPAVLLALLAP-LEHD-CHO

Cat. No.: B12383857

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This guide provides a comparative analysis of the protease inhibitor **Ac-AAVALLPAVLLALLAP-LEHD-CHO**, focusing on its cross-reactivity with other proteases. The core inhibitory component of this peptide is Ac-LEHD-CHO, a known inhibitor of caspase-9. The N-terminal sequence, Ac-AAVALLPAVLLALLAP, is likely a cell-penetrating peptide to facilitate intracellular delivery. This document presents quantitative data on the inhibitor's specificity, detailed experimental protocols for assessing protease activity, and a diagram of the relevant signaling pathway.

Data Presentation: Protease Cross-Reactivity

The inhibitory activity of Ac-LEHD-CHO, the active component of **Ac-AAVALLPAVLLALLAP-LEHD-CHO**, has been evaluated against a panel of human caspases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative comparison of its potency and selectivity. Lower IC₅₀ values indicate higher potency.

Protease	IC50 (nM)[1]
Caspase-1	15.0
Caspase-3	Not Determined
Caspase-4	81.7
Caspase-5	21.3
Caspase-6	Not Determined
Caspase-7	Not Determined
Caspase-8	3.82
Caspase-9	49.2
Caspase-10	40.4
Caspase-14	134

Note: Data for cross-reactivity with non-caspase proteases such as cathepsins and calpains for Ac-LEHD-CHO is not readily available in the public domain. However, peptide aldehydes as a class of inhibitors have the potential to exhibit off-target activity towards other cysteine proteases.[2]

Key Experiments and Methodologies

The determination of inhibitor specificity and cross-reactivity is crucial for the validation of a targeted protease inhibitor. Below are detailed methodologies for key experiments used to generate the type of data presented above.

In Vitro Caspase Activity Assay (Fluorometric)

This assay is a common method to determine the inhibitory activity of a compound against a specific caspase.

Objective: To measure the IC50 value of an inhibitor for a specific caspase.

Materials:

- Recombinant active human caspases (e.g., caspase-1, -3, -8, -9)
- Fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
- Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.
- Inhibitor stock solution (e.g., Ac-LEHD-CHO in DMSO)
- 96-well black microplate
- Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., AFC: 400 nm/505 nm)

Procedure:

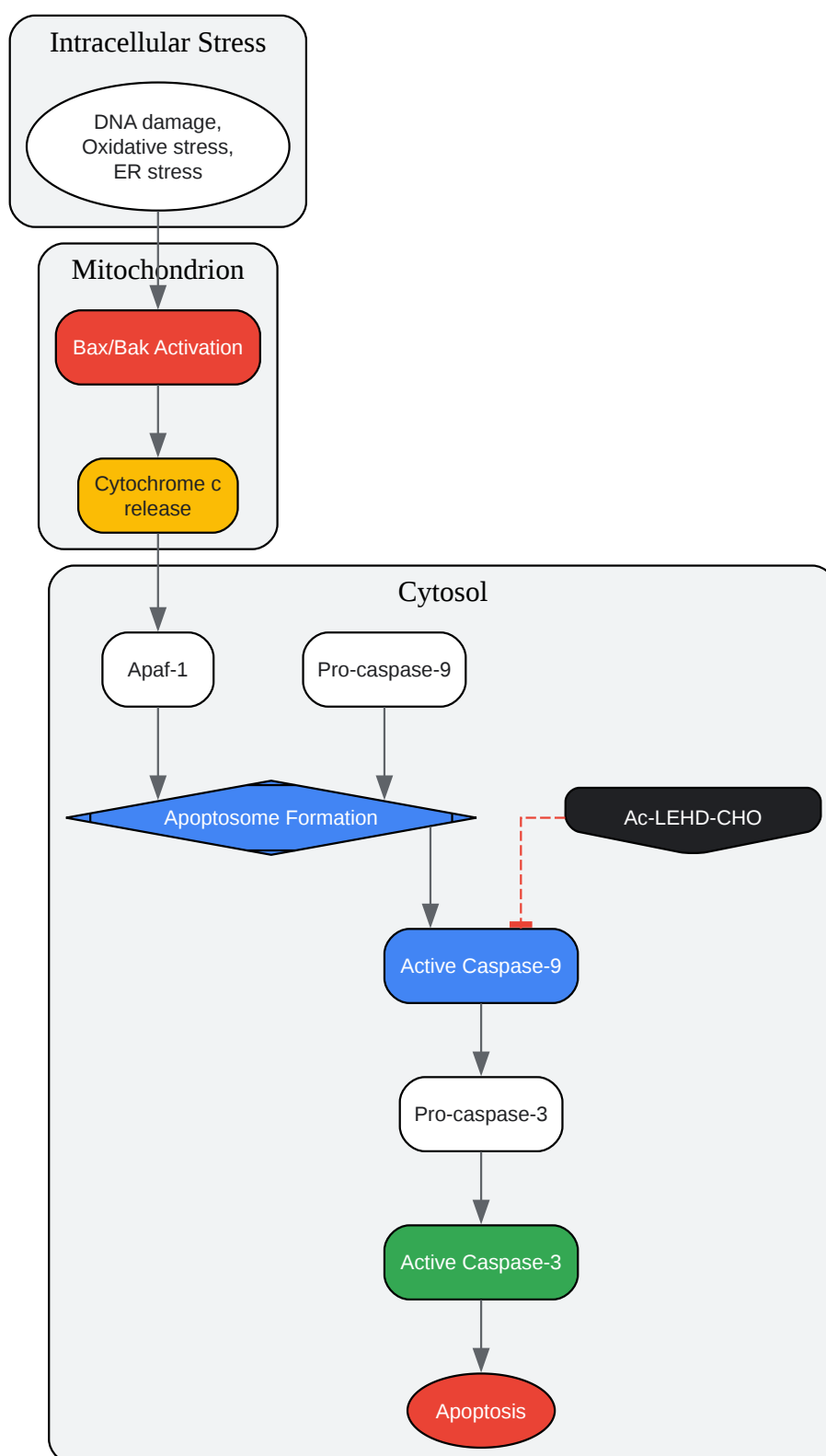
- Enzyme Preparation: Dilute the recombinant active caspase to a working concentration in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
- Inhibitor Dilution: Prepare a serial dilution of the inhibitor (e.g., Ac-LEHD-CHO) in assay buffer. It is important to maintain a constant concentration of the solvent (e.g., DMSO) across all wells.
- Reaction Setup:
 - To each well of the 96-well plate, add a fixed volume of the diluted inhibitor.
 - Include control wells: "no inhibitor" (enzyme + substrate + buffer), "no enzyme" (substrate + buffer), and "buffer only".
 - Add the diluted caspase to all wells except the "no enzyme" and "buffer only" controls.
 - Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding.
- Reaction Initiation and Measurement:

- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
- Monitor the increase in fluorescence over time (kinetic read) or measure the fluorescence at a fixed end-point. The cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) group from the peptide substrate results in a detectable fluorescent signal.
- Data Analysis:
 - Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
 - Normalize the rates relative to the "no inhibitor" control (V0).
 - Plot the percentage of inhibition $[(V0 - V)/V0] * 100$ against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Signaling Pathway and Experimental Workflow

Intrinsic Apoptosis Pathway

The primary target of Ac-LEHD-CHO is caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. This pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.

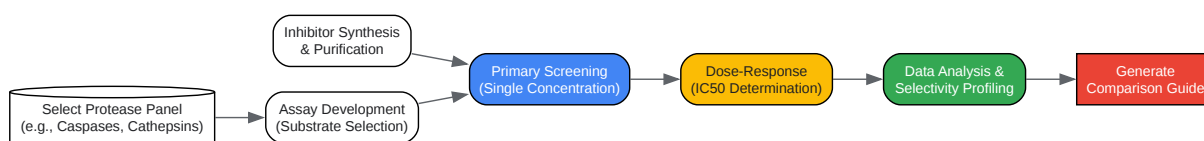


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Caption: Intrinsic pathway of apoptosis initiated by intracellular stress.

Experimental Workflow for Inhibitor Specificity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a protease inhibitor.



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Caption: Workflow for protease inhibitor selectivity profiling.

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References

- 1. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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